Aβ Binding Affinity: Single-Digit Nanomolar Ki Demonstrates Target Engagement for Neurodegeneration-Focused Procurement
The target compound demonstrates a binding affinity of Ki = 4.31 nM in a radioligand displacement assay measuring inhibition of [125I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid beta (1–40) peptide after 3 hours [1]. This single-digit nanomolar Ki places CAS 865175-20-8 in a potency range comparable to, and in some cases exceeding, known benzothiazole-based amyloid imaging agents. The presence of the 6-bromo substituent is structurally homologous to the 6-iodo or 6-hydroxy substituents found in clinically validated amyloid-binding benzothiazoles, supporting that the bromine atom contributes to the planar, electron-deficient surface required for intercalation into the beta-sheet structure of aggregated Aβ. A closely related analog—(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 865544-44-1)—shows an entirely different target profile, with Ki = 0.730 nM against the BRD4 bromodomain 2 rather than Aβ, demonstrating that the N3-allyl group (present in CAS 865175-20-8) is a critical determinant of target selectivity between amyloid and epigenetic reader domains [2].
| Evidence Dimension | Binding affinity (Ki) for amyloid beta (1–40) peptide |
|---|---|
| Target Compound Data | Ki = 4.31 nM |
| Comparator Or Baseline | (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide (CAS 865544-44-1): Ki = 0.730 nM against BRD4 bromodomain 2 (different target); no reported Aβ binding affinity for this comparator |
| Quantified Difference | Target compound binds Aβ; comparator binds BRD4 BD2—target selectivity is divergent rather than graded |
| Conditions | Inhibition of [125I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid beta (1–40) (unknown origin) after 3 hrs; NaI well count detection |
Why This Matters
For researchers procuring a compound to probe Aβ binding or to serve as a fluorescent/radiolabeled benzothiazole scaffold in Alzheimer's disease models, CAS 865175-20-8 provides a pre-validated starting point with an experimentally confirmed Ki, whereas analogs lacking the N3-allyl group may have uncharacterized or irrelevant target profiles.
- [1] BindingDB. BDBM50276883 / CHEMBL4175800. Affinity Data: Ki = 4.31 nM. Assay Description: Inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1 to 40) (unknown origin) after 3 hrs by NaI well count. View Source
- [2] BindingDB. BDBM50457496 / CHEMBL4217457. Affinity Data: Ki = 0.730 nM. Assay Description: Binding affinity to BRD4 bromodomain 2 (E352 to M457) using Alexa647-labeled BET-inhibitor fluorescent probe. View Source
